140‑Fold Enhancement in Human MAO‑B Inhibition Potency Compared to Non‑Fluorinated Analog
4-Hydroxy-2-methyl-7-trifluoromethylquinoline inhibits human recombinant MAO‑B with an IC50 of 530 nM [1]. In contrast, the non‑fluorinated analog 4‑hydroxy‑2‑methylquinoline exhibits an IC50 of 0.074 mM (74,000 nM) against the same enzyme [2]. The trifluoromethyl substitution at the 7‑position confers an approximately 140‑fold increase in inhibitory potency, demonstrating that the CF3 group is not merely a lipophilic tag but a critical pharmacophoric element for engaging the MAO‑B active site.
| Evidence Dimension | Human MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 4-Hydroxy-2-methylquinoline: 74,000 nM (0.074 mM) |
| Quantified Difference | ~140‑fold lower IC50 (increased potency) |
| Conditions | Inhibition of human recombinant MAO‑B expressed in supersomes; 4‑hydroxyquinoline formation from kynuramine substrate |
Why This Matters
This order‑of‑magnitude potency difference directly informs SAR-driven hit‑to‑lead optimization; researchers targeting MAO‑B for Parkinson's disease or neuropsychiatric disorders would select the 7‑CF3 analog as a superior starting scaffold.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574) – Human MAO‑B IC50: 530 nM. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585932 View Source
- [2] BRENDA Enzyme Database. Ligand: 4-hydroxy-2-methylquinoline – IC50: 0.074 mM. Available from: https://www.brenda-enzymes.info/ligand.php?brenda_ligand_id=51391 View Source
